molecular formula C10H17N3 B11739852 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine

Cat. No.: B11739852
M. Wt: 179.26 g/mol
InChI Key: GLHAHOYYVXWLNJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine is offered as a hydrochloride salt with the CAS Number 1856074-92-4 . It has a molecular formula of C 10 H 18 ClN 3 and a molecular weight of 215.72 g/mol . This compound belongs to a class of substituted pyrazole derivatives, which are significant heterocyclic building blocks in medicinal and agrochemical research . Pyrazole cores are frequently investigated for their potential biological activities and are commonly used as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) . The structure features a cyclopropyl group and a propyl chain, which are common modifiers used to fine-tune the physicochemical and pharmacological properties of lead compounds. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use. Researchers in chemical synthesis and drug discovery can utilize this compound as a versatile scaffold or precursor. For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-3-6-11-10-7-9(8-4-5-8)12-13(10)2/h7-8,11H,3-6H2,1-2H3

InChI Key

GLHAHOYYVXWLNJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NN1C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl ketone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like bromine or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Pyrazole analogs differ primarily in their substituents, which dictate electronic, steric, and solubility characteristics. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine 3-cyclopropyl, 1-methyl, 5-propylamine C₇H₁₁N₃ 137.19 Compact cyclopropyl; moderate lipophilicity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-pyridinyl, 5-ethylamine C₁₀H₁₂N₄ 188.23 Pyridinyl (electron-withdrawing); increased polarity
3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-amine 3-cyclopropyl, 1-isopropyl C₉H₁₅N₃ 165.24 Bulkier isopropyl group; higher lipophilicity
5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine 3-cyclopropyl, fused thiadiazole C₁₀H₁₃N₅S 235.31 Thiadiazole moiety (aromatic, sulfur-containing); enhanced hydrogen bonding potential

Key Observations :

  • Cyclopropyl vs. Pyridinyl : The cyclopropyl group in the target compound introduces steric hindrance without significant electronic effects, whereas pyridinyl (as in ) is electron-withdrawing, reducing electron density on the pyrazole ring and altering reactivity.
  • N-Alkyl Substitutions: The target’s propylamine group balances hydrophilicity and lipophilicity.
  • Heterocyclic Modifications : The thiadiazole ring in adds sulfur-based polarity and aromaticity, enabling stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking) compared to the simpler pyrazole scaffold .

Physicochemical and Structural Properties

Molecular Weight and Lipophilicity
  • The target compound has the lowest molecular weight (137.19 g/mol), favoring better solubility in polar solvents. Analogs with larger substituents (e.g., ) exhibit higher molecular weights and likely higher logP values, suggesting greater lipophilicity.
Hydrogen Bonding and Crystal Packing
  • The target’s amine group (-NH-) and cyclopropyl ring may participate in C-H···N or N-H···N hydrogen bonds, influencing crystal packing .

Biological Activity

3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine is C10H15N3C_{10}H_{15}N_3, with a molecular weight of approximately 179.26 g/mol. The compound features a pyrazole ring with cyclopropyl and propyl side chains, which contribute to its unique biological properties.

Antimicrobial Properties

Research has demonstrated that 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, this compound was evaluated against several bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance antibacterial potency.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amineE. coli8 µg/mL
3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amineS. aureus16 µg/mL

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly in the context of cancer research. A notable study focused on its interaction with cyclin-dependent kinases (CDKs), where it demonstrated selective inhibition of CDK16 with an EC50 value of 33 nM . This selective inhibition suggests potential applications in cancer therapy, particularly for tumors characterized by dysregulated CDK activity.

The mechanism by which 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine exerts its biological effects primarily involves binding to the active sites of target enzymes or receptors. For instance, it can inhibit enzyme activity by blocking substrate access, thus preventing catalytic reactions. This interaction is crucial for understanding its therapeutic potential.

Case Study 1: Anticancer Activity

In a preclinical study, 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine was tested on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple lines, including breast and prostate cancer cells. The compound caused G2/M phase cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. It was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that it could serve as a lead compound for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and subsequent alkylation. For example, cyclization of hydrazine derivatives with 1,3-diketones under acidic/basic conditions forms the pyrazole core. Subsequent N-propylation is achieved using propyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Purification often employs column chromatography (silica gel, hexane:ethyl acetate gradients) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and cyclopropane integration (e.g., δ ~0.7–1.0 ppm for cyclopropyl CH₂ groups) .
  • IR Spectroscopy : Identifies amine (-NH) stretches (~3250 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 137.19 for C₇H₁₁N₃) .

Q. What preliminary biological screening approaches are used for this compound?

Initial assays focus on antimicrobial or enzyme inhibition activity. For example, microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, while fluorescence-based enzymatic assays (e.g., p38 MAPK inhibition) measure IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying catalytic conditions?

Systematic optimization includes:

  • Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for regioselective alkylation.
  • Solvent Effects : Polar solvents (e.g., ethanol) improve cyclopropane stability, while DMF enhances reaction rates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylations . Analytical tools like HPLC track intermediate purity, ensuring >95% yield .

Q. How does the cyclopropyl group influence biological activity compared to other substituents?

Structure-activity relationship (SAR) studies reveal:

  • Enhanced Metabolic Stability : The cyclopropane ring reduces oxidative metabolism compared to linear alkyl chains .
  • Steric Effects : Bulkier groups (e.g., cyclopentyl) may hinder target binding, as seen in lower IC₅₀ values for cyclopropyl derivatives (e.g., 10 nM vs. 53 nM for p38 MAPK inhibition in analogs) . Computational docking (e.g., AutoDock Vina) predicts cyclopropane-induced hydrophobic interactions with enzyme active sites .

Q. How to address contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme isoforms .
  • Purity Issues : Trace solvents (e.g., DCM residuals) in crude samples can skew results. Validate purity via HPLC before testing .
  • Structural Analog Interference : Compare activity across homologs (e.g., 3-nitro vs. 3-cyclopropyl derivatives) to isolate substituent effects .

Q. What crystallographic strategies resolve this compound’s 3D structure?

Single-crystal X-ray diffraction is ideal. Key steps include:

  • Crystallization : Vapor diffusion using ethanol/water mixtures.
  • Data Collection : High-resolution (<1.0 Å) synchrotron radiation improves accuracy.
  • Refinement : SHELXL software refines hydrogen bonding patterns and torsional angles, with R-factors <0.05 . Graph-set analysis (e.g., Etter’s rules) classifies intermolecular interactions .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to evaluate solvent/catalyst interactions .
  • SAR Validation : Pair in vitro assays with molecular dynamics simulations to validate binding modes .
  • Crystallography : Employ SHELXTL for refinement and Mercury for visualization of hydrogen-bonding networks .

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